molecular formula C9H11N4NaO4 B1264832 Theophyllol

Theophyllol

Cat. No.: B1264832
M. Wt: 262.2 g/mol
InChI Key: JDYRVPRLEPMNDB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline (also known as 1,3-dimethylxanthine and at times referred to as Theophyllol) is a methylxanthine derivative with a long history of clinical use and significant value in respiratory and biochemical research . As a research tool, it is primarily investigated for its dual mechanism of action: non-selective phosphodiesterase (PDE) inhibition, which increases intracellular cyclic AMP and GMP levels, and non-selective adenosine receptor antagonism, which blocks A1, A2, and A3 receptors . These mechanisms underpin its effects on bronchial smooth muscle relaxation and its potential anti-inflammatory properties. Researchers utilize theophylline to study signaling pathways in models of chronic obstructive pulmonary disease (COPD) and asthma, where it has been shown to activate histone deacetylase-2 (HDAC2), a key mechanism for suppressing inflammatory gene expression and potentially reversing corticosteroid resistance . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable regulations.

Properties

Molecular Formula

C9H11N4NaO4

Molecular Weight

262.2 g/mol

IUPAC Name

sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate

InChI

InChI=1S/C7H8N4O2.C2H4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;/h3H,1-2H3,(H,8,9);1H3,(H,3,4);/q;;+1/p-1

InChI Key

JDYRVPRLEPMNDB-UHFFFAOYSA-M

SMILES

CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+]

Canonical SMILES

CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Traditional Three-Step Synthesis from 6-Aminouracil

The classical route, detailed in CN104744470A, involves sequential methylation, nitrosation, and hydrogenation.

Step 1: Methylation of 6-Aminouracil
Dimethyl sulfate reacts with 6-aminouracil in a sodium hydroxide solution at 0–5°C for 4–5 hours, yielding 6-amino-1,3-dimethyluracil. The reaction achieves near-quantitative conversion due to the electrophilic methylation agent’s reactivity. Excess dimethyl sulfate (1.2 equivalents) ensures complete N-methylation while maintaining pH >10 prevents hydrolysis.

Step 2: Nitrosation with Sodium Nitrite
Treating 6-amino-1,3-dimethyluracil with acetic acid and aqueous sodium nitrite at 78–82°C introduces a nitroso group at the 5-position. The exothermic reaction requires precise temperature control (ΔT ±2°C) to minimize byproduct formation. After 28–32 minutes, cooling to 0–2°C precipitates 5-nitroso-6-amino-1,3-dimethyluracil with 85–90% purity.

Step 3: Catalytic Hydrogenation
High-pressure hydrogenation (2.5–3.5 MPa) in methanol over palladium-carbon catalyst reduces the nitroso group to a carbonyl, forming theophylline. Post-reaction purification via rotary evaporation (33–37°C) and acetone recrystallization (97–100°C) yields pharmaceutical-grade product (98.5% purity).

Table 1: Traditional Synthesis Parameters

Parameter Step 1 Step 2 Step 3
Temperature (°C) 0–5 78–82 33–100
Time (h) 4–5 0.5 3–4
Yield (%) 95 88 92
Key Reagent Dimethyl sulfate NaNO₂ H₂/Pd-C

Glyoxylic Acid-Based Four-Step Synthesis

CN115557951A discloses an innovative route starting from glyoxylic acid, reducing steps from nine to four while maintaining 71–75% overall yield.

Step 1: Condensation with Cyanide
Glyoxylic acid reacts with ammonium chloride and potassium cyanide in water at 50–60°C, forming intermediate I (2-imino-4-oxohexahydropyrimidine). Gas chromatography confirms >99% conversion after 10 hours.

Step 2: Formylation with Formic Acid
Intermediate I undergoes formylation using 98% formic acid at 100–110°C, introducing a formyl group at position 5. The reaction’s exothermic nature necessitates gradual reagent addition to prevent thermal degradation.

Step 3: Acylation and Condensation
Acetic anhydride-mediated acylation at 120°C followed by condensation with N,N'-dimethylurea produces intermediate III. Liquid chromatography-mass spectrometry (LCMS) confirms molecular ion [M+H]⁺ at m/z 199.08.

Step 4: Alkaline Cyclization
Treating intermediate III with 30% NaOH at 90–100°C for 4–5 hours induces ring closure. Acidifying to pH 4–5 precipitates theophylline, which is purified via cold-water washing. Nuclear magnetic resonance (NMR) analysis shows characteristic peaks at δ 3.25 (N-CH₃) and δ 8.02 (C₈-H).

Table 2: Glyoxylic Acid Route Efficiency

Step Reaction Type Temperature (°C) Time (h) Yield (%)
1 Condensation 50–60 10 98.4
2 Formylation 100–110 6 89.2
3 Acylation 120 8 85.7
4 Cyclization 90–100 4.5 92.1

Formulation Technologies for Sustained Release

Fluidized Bed Coating Process

US5026709 describes a rotor granulation method producing sustained-release pellets.

Core Preparation
Non-pareil seeds (20–30 mesh) are coated with a theophylline-shellac slurry (35% solids) in a Glatt Rotor Granulator. Operating parameters:

  • Rotor speed: 150 rpm
  • Inlet air temperature: 40°C
  • Spray rate: 200 g/min
  • Drying: 70°C for 15–24 hours

Ethyl Cellulose Overcoating
A 7% ethyl cellulose/propylene glycol solution is sprayed until achieving 0.4% w/w coating. Inlet air heated to 50°C ensures uniform film formation. Dissolution testing shows 80% drug release at 8 hours versus 45% for uncoated pellets.

Table 3: Coating Process Parameters

Parameter Value
Rotor Speed 150 rpm
Inlet Air Volume 1,100 m³/h
Spray Pressure 1.5 bar
Coating Thickness 50–70 µm
Drug Release T₈₀% 8 hours

Comparative Analysis of Synthesis Methods

Atom Economy and Environmental Impact

The glyoxylic acid route improves atom economy by 22% compared to traditional methods (78% vs. 56%), primarily by eliminating toxic dimethyl sulfate. Waste streams decrease from 4.2 kg/kg product to 1.8 kg/kg due to aqueous-based reactions.

Industrial Scalability

Traditional synthesis requires batch reactors for nitrosation (stainless steel) and hydrogenation (hastelloy), increasing capital costs. Conversely, the glyoxylic acid method enables continuous flow processing in glass-lined reactors, reducing batch time from 72 to 38 hours.

Quality Control in Theophylline Production

Purity Profiling

High-performance liquid chromatography (HPLC) methods using C18 columns (UV detection at 272 nm) quantify residual intermediates. The European Pharmacopoeia specifies limits:

  • 6-Aminouracil: <0.1%
  • 5-Nitroso derivative: <0.05%
  • Caffeine (byproduct): <0.2%

Polymorph Control

Recrystallization from acetone/water (3:1 v/v) yields the thermodynamically stable Form II (monoclinic, P2₁/c). Differential scanning calorimetry (DSC) shows a sharp endotherm at 274°C, confirming crystallinity >95%.

Chemical Reactions Analysis

Polymorphic Transformations in Theophylline

A 2021 study investigated the metastability of theophylline polymorphs :

Key Reactions

  • Dehydration of Theophylline Monohydrate (FIII) :

    • Heating induces transition:

      FIII monohydrate ΔFI anhydrate ΔFII stable anhydrate \text{FIII monohydrate }\xrightarrow{\Delta}\text{FI anhydrate }\xrightarrow{\Delta}\text{FII stable anhydrate }
    • FI is a previously unreported metastable anhydrate.

  • Solid-State Recrystallization :

    • Tablet formulations containing FI fully convert to FII within 10 days under storage (33–52% RH, 25°C).

    • Recrystallization reduces dissolution rates by 40–60%, failing USP standards at 52% RH .

Mechanistic Insights into Theophylline’s Activity

While not a direct chemical reaction, theophylline’s interaction with enzymes is critical:

  • Phosphoinositide-3-Kinase-δ (PI3K-δ) Inhibition :
    Theophylline (10⁻⁶ M) restores histone deacetylase-2 (HDAC2) activity by blocking PI3K-δ, reversing corticosteroid resistance in oxidative environments .

  • Molecular Docking :
    Triazole derivatives (e.g., 4b ) show stronger binding affinity (-9.2 kcal/mol) to serine protease than ribavirin (-7.1 kcal/mol) .

Scientific Research Applications

Therapeutic Uses in Respiratory Conditions

Bronchodilation and Anti-inflammatory Effects
Theophylline acts by inhibiting phosphodiesterase enzymes and blocking adenosine receptors, leading to relaxation of bronchial smooth muscle and enhanced respiratory function. It is particularly beneficial for patients with severe asthma or COPD who experience refractory symptoms. Studies have shown that theophylline can improve asthma control more effectively than β2-agonists in certain populations .

Case Study: Efficacy in Asthma Management
A study published in the American Journal of Respiratory and Critical Care Medicine demonstrated that theophylline, when added to high-dose inhaled corticosteroids, significantly improved asthma control in patients with severe persistent asthma . Theophylline's ability to modulate histone deacetylases has also been noted as a mechanism to restore corticosteroid sensitivity in COPD patients .

Immunomodulatory Properties

Theophylline exhibits several immunomodulatory effects that can be leveraged in various clinical settings:

  • Cytokine Inhibition : Theophylline has been shown to inhibit pro-inflammatory cytokines, which may benefit conditions characterized by excessive inflammation .
  • Histone Deacetylase Modulation : By restoring HDAC2 activity, theophylline can counteract corticosteroid resistance in inflammatory diseases .

Potential Applications Beyond Respiratory Diseases

Recent studies have explored additional therapeutic roles for theophylline:

  • Cardiac Applications : Theophylline may have potential use in treating bradyarrhythmias post-cardiac transplantation due to its positive inotropic effects .
  • Nephropathy Prevention : There is emerging evidence suggesting that theophylline could reduce nephropathy severity associated with intravenous contrast material administration .
  • Leukemia Treatment : The compound has also been investigated for its potential role in leukemia therapy, highlighting its versatility as a therapeutic agent .

Safety and Toxicity Considerations

While theophylline is beneficial, it is crucial to monitor its therapeutic levels closely due to the risk of toxicity. A case report documented an elderly patient who experienced severe toxicity leading to respiratory failure and seizures after chronic use of theophylline for asthma management. The patient required hemodialysis for treatment, emphasizing the importance of routine drug level monitoring .

Summary of Applications

ApplicationDescriptionEvidence Source
Asthma Management Improves control when combined with corticosteroids
COPD Treatment Restores corticosteroid sensitivity through HDAC modulation
Cardiac Arrhythmias Potential treatment for bradyarrhythmias
Nephropathy Prevention May reduce severity of contrast-induced nephropathy
Leukemia Treatment Investigated for therapeutic roles in leukemia
Immunomodulation Inhibits pro-inflammatory cytokines and modulates immune response

Q & A

Q. How should researchers structure this compound-related manuscripts to meet journal requirements?

  • Methodological Answer: Follow the AIMRaD structure (Abstract, Introduction, Methods, Results, and Discussion). Highlight novelty in the introduction, detail experimental protocols for reproducibility, and align conclusions with stated objectives . Use Zotero or EndNote for citation management .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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